Spiro[2.5]octan-1-amine hydrochloride
Overview
Description
Spiro[2.5]octan-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN . It is a type of spirocycle, which is a class of organic compounds characterized by a bicyclic structure in which two rings share a single atom .
Molecular Structure Analysis
The molecular structure of Spiro[2.5]octan-1-amine hydrochloride is characterized by a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . This structure is inherently three-dimensional, with the shared tetrahedral sp3-carbon atom positioning the planes of the two rings orthogonally .Scientific Research Applications
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Organic and Medicinal Chemistry
- Spirocyclic oxindoles have been used in the development of new stereoselective approaches .
- These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .
- The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years .
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Antioxidants
- Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities .
- They have been developed as drugs with potential antioxidant activities .
- Oxidative stress is involved in the development and progression of numerous diseases such as cancer, senile cataracts, kidney failure, diabetes, high blood pressure, cirrhosis, and neurodegenerative diseases .
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Cancer Research
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Vasopressin Antagonists
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Drug Discovery
- The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years .
- They are inherently highly 3-dimensional structures, which can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .
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Synthetic Chemistry
- The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .
- This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .
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Antidiabetic Drugs
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Anti-Alzheimer’s Drugs
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Commercial Drugs
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Antioxidant Activities
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Inhibitors of HIV-1 p-24 Virus Production
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Vasopressin Antagonists
Safety And Hazards
According to the safety data sheet, Spiro[2.5]octan-1-amine hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated until material pick up is complete .
Future Directions
The use of spirocyclic structures, including Spiro[2.5]octan-1-amine hydrochloride, in drug discovery and medicinal chemistry has seen a dramatic increase in attention in recent years . These compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, compared to the respective monocyclic structure . Therefore, the development of new synthetic methodologies and applications of these compounds is expected to continue in the future .
properties
IUPAC Name |
spiro[2.5]octan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-6-8(7)4-2-1-3-5-8;/h7H,1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSJDWYAZDHIPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.5]octan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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